

Technical Guide: Toxicity Profile & Safety Protocols for N-(2-Chloroethyl)anilines

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Compound of Interest

Compound Name: *N*-(2-chloroethyl)-*N*-isopropylaniline

CAS No.: 25012-17-3

Cat. No.: B8667681

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Part 1: Executive Technical Summary

Chloroethyl anilines, specifically N-(2-chloroethyl)anilines and their derivatives (e.g., N-ethyl-N-(2-chloroethyl)aniline, aniline mustard), represent a critical class of alkylating agents used as intermediates in the synthesis of azo dyes and as pharmacophores in chemotherapeutic nitrogen mustards.

Unlike simple ring-chlorinated anilines (e.g., 4-chloroaniline), which primarily induce methemoglobinemia, N-(2-chloroethyl)anilines act as direct-acting alkylating agents. Their toxicity profile is dominated by the formation of a highly electrophilic aziridinium ion, capable of covalent DNA binding, mutagenesis, and carcinogenesis.

This guide synthesizes the physicochemical properties, toxicological mechanisms, and rigorous safety protocols required for handling these compounds in a research setting. It moves beyond standard SDS listings to provide a causal understanding of the hazards and self-validating decontamination strategies.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical state and solubility is the first line of defense. N-ethyl-N-(2-chloroethyl)aniline (CAS 92-49-9) is a low-melting solid/oil that poses significant dermal absorption risks.

Table 1: Physicochemical Properties of Key Chloroethyl Anilines

Property	N-Ethyl-N-(2-chloroethyl)aniline	N,N-Bis(2-chloroethyl)aniline (Aniline Mustard)
CAS Number	92-49-9	553-27-5
Molecular Formula	C ₁₀ H ₁₄ ClN	C ₁₀ H ₁₃ Cl ₂ N
Molecular Weight	183.68 g/mol	234.12 g/mol
Physical State	Low-melting solid / Oily liquid	Solid (Crystals)
Melting Point	45–46 °C	53–55 °C
Boiling Point	~260 °C	~146 °C (at 1 mmHg)
Solubility	Low in water; Soluble in ethanol, acetone, lipids	Low in water; Soluble in organic solvents
Vapor Pressure	Low, but aerosols are highly toxic	Low
Key Hazard	Mono-functional alkylator	Bi-functional alkylator (Cross-linker)

Part 3: Toxicological Mechanisms (The "Why")

The extreme toxicity of this class stems from "neighboring group participation." The nitrogen lone pair attacks the β -carbon of the chloroethyl group, displacing the chloride ion and forming a strained, positively charged three-membered ring: the Aziridinium Ion.

Mechanism of Action: Aziridinium Formation & DNA Alkylation

This intermediate is an aggressive electrophile.[1][2] It does not require metabolic activation (unlike some nitrosamines) to react with nucleophiles.

- Cyclization: The rate-limiting step where the parent compound becomes the reactive species.
- Alkylation: The aziridinium ion attacks the N7 position of Guanine in DNA.[2]
- Consequence:
 - Mono-functional (one chloroethyl group): Forms bulky DNA adducts, causing replication errors (mutagenesis).
 - Bi-functional (two chloroethyl groups):[2][3] Causes interstrand cross-links (ICLs), preventing DNA strand separation and triggering apoptosis (cytotoxicity).[2]

Visualization: Bioactivation Pathway

The following diagram illustrates the transition from the stable parent compound to the toxic event.



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Caption: Figure 1.[4] The mechanism of toxicity involves the formation of a reactive aziridinium ion, which alkylates DNA or undergoes hydrolysis.

Part 4: Comprehensive Safety Data Sheet (SDS) Analysis

This section serves as an enhanced SDS, interpreting GHS codes for practical laboratory application.

GHS Classification & Hazard Statements[8]

- Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
 - H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[5][6]
 - Interpretation: Rapid absorption through skin is a primary risk. Systemic toxicity can occur within minutes of dermal exposure.
- Carcinogenicity: Category 1B or 2 (Depending on specific derivative).
 - H350: May cause cancer.[6]
 - Interpretation: Treat all N-chloroethyl anilines as potent genotoxic carcinogens. There is no "safe" exposure limit; ALARA (As Low As Reasonably Achievable) applies.
- Germ Cell Mutagenicity: Category 2.
 - H341: Suspected of causing genetic defects.[6]
- Environmental: Aquatic Acute/Chronic 1.
 - H410: Very toxic to aquatic life with long lasting effects.

Critical PPE Requirements[8][10]

- Respiratory: A standard surgical mask is insufficient. Use a NIOSH-approved N95/P100 respirator if outside a fume hood (emergency only). All work must occur in a Class II fume hood.
- Dermal:
 - Primary: Laminate film (Silver Shield/4H) or Butyl rubber gloves.
 - Secondary: Nitrile gloves are NOT recommended for prolonged contact as alkylating agents can permeate them. If using nitrile, use "double-gloving" and change immediately

upon splash.

- Eye: Chemical splash goggles (ventless) + Face shield if handling liquids >10mL.

Part 5: Experimental Safety Protocols

Protocol A: Safe Handling & Synthesis

Objective: Prevent exposure during weighing and reaction setup.

- Engineering Controls: All weighing must be performed in a certified chemical fume hood or a glove box under negative pressure.
- Solvent Selection: Avoid volatile solvents if possible to reduce aerosolization risks.
- Glassware: Use single-neck flasks with secure septa to maintain a closed system.
- Waste Segregation: Do not mix with general organic waste. Segregate into a dedicated "Cytotoxic/Alkylating Agent" waste stream.

Protocol B: Decontamination & Spill Response (The Thiosulfate Method)

Objective: Chemically deactivate the aziridinium ion using a "suicide nucleophile."

Principle: Sodium thiosulfate (

) acts as a potent nucleophile, attacking the aziridinium ring faster than biological targets or water, converting the toxin into a harmless thiosulfate ester.

Reagents:

- Decon Solution: 10% Sodium Thiosulfate (w/v) in water (or 50:50 water/methanol for organic solubility).

Step-by-Step Procedure:

- Evacuate & Isolate: If a spill >5mL occurs outside the hood, evacuate the lab.

- PPE Up: Don Silver Shield gloves, lab coat, goggles, and respirator.
- Contain: Cover the spill with absorbent pads (chem-mats).
- Deactivate (The Critical Step):
 - Gently pour the 10% Thiosulfate Solution over the pads/spill area.
 - Wait Time: Allow the solution to sit for at least 30 minutes. This "contact time" is non-negotiable to ensure complete ring-opening kinetics.
- Cleanup: Collect the soaked pads into a hazardous waste bag.
- Verification: Wipe the surface with a fresh pad soaked in thiosulfate, then wash with soap and water to remove salt residues.
- Self-Validation: The color change of the solution (if using an indicator) or the absence of the characteristic "mustard" odor (if applicable, though unreliable) can indicate progress, but time is the primary validator.

Part 6: References

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